Koffein-Citrat

Übersicht

Beschreibung

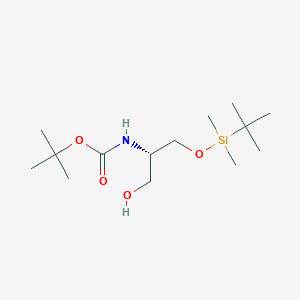

Koffein-Citrat ist eine Verbindung, die durch die Kombination von Koffein und Zitronensäure gebildet wird. Es wird häufig im medizinischen Bereich eingesetzt, insbesondere zur Behandlung von Apnoe bei Frühgeborenen. Koffein, ein Stimulans des zentralen Nervensystems, ist bekannt für sein Vorkommen in Kaffee, Tee und verschiedenen Energy-Drinks. In Kombination mit Zitronensäure bildet es this compound, das in Wasser besser löslich ist und daher in medizinischen Einrichtungen einfacher zu verabreichen ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird durch die Kombination von wasserfreiem Koffein mit Zitronensäure-Monohydrat und Natriumcitrat-Dihydrat hergestellt. Die Reaktion beinhaltet typischerweise das Lösen von Koffein in Wasser, gefolgt von der Zugabe von Zitronensäure und Natriumcitrat. Die Mischung wird dann erhitzt, um eine vollständige Auflösung und Reaktion sicherzustellen, was zur Bildung von this compound-Kokristallen führt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von this compound ähnliche Schritte, jedoch in größerem Umfang. Der Prozess umfasst die präzise Kontrolle von Temperatur, pH-Wert und Konzentration, um die Reinheit und Stabilität des Endprodukts sicherzustellen. Die Verwendung von Pufferlösungen, wie z. B. Citrat-Natriumcitrat, trägt dazu bei, den pH-Wert in einem bestimmten Bereich zu halten, was die Stabilität der this compound-Lösung gewährleistet .

Wissenschaftliche Forschungsanwendungen

Caffeine citrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the behavior of xanthines and their derivatives.

Biology: Investigated for its effects on cellular metabolism and signaling pathways.

Medicine: Widely used in neonatal care for treating apnea of prematurity. It is also studied for its potential neuroprotective effects and its role in pain management.

Industry: Utilized in the formulation of various pharmaceutical products and as an additive in certain beverages

Wirkmechanismus

Target of Action

Caffeine citrate, a methylxanthine class drug, primarily targets the adenosine receptors in the central nervous system . These receptors, namely A1, A2a, A2b, and A3, play a crucial role in various physiological processes .

Mode of Action

Caffeine citrate acts as an antagonist to all four adenosine receptor subtypes . It competitively binds to the receptors for adenosine A1 and A2A, causing inhibition . The stimulating effects of caffeine, particularly its ability to combat drowsiness, are specifically related to the antagonism of the A2a receptor .

Biochemical Pathways

Caffeine citrate affects several biochemical pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolic process involves the phenotyping of cytochrome P450 1A2 (CYP1A2) .

Pharmacokinetics

Caffeine citrate exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely metabolized in the liver by the cytochrome P-450 enzyme system, primarily to paraxanthine, and also to theobromine and theophylline . The plasma half-life in adults is about 2 - 8 hours .

Result of Action

The molecular and cellular effects of caffeine citrate’s action are diverse. It stimulates the respiratory centers in the brain , which is beneficial in preventing and treating apnea and bronchopulmonary dysplasia in newborns . High doses of caffeine can have adverse effects on the developing brain, increase cerebral injury, and affect motor performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeine citrate. For instance, lifestyle factors such as smoking can affect caffeine pharmacokinetics . Furthermore, the presence of caffeine in environmental concentrations can induce mild behavioral effects at low, albeit realistic levels .

Biochemische Analyse

Biochemical Properties

Caffeine citrate interacts with various biomolecules, notably adenosine receptors. It demonstrates antagonism of all 4 adenosine receptor subtypes (A1, A2a, A2b, A3) in the central nervous system . Caffeine’s effects on alertness and combatting drowsiness are specifically related to the antagonism of the A2a receptor . Additionally, caffeine citrate has been found to have strong effects as a combination drug in inducing G0/G1 cell-cycle arrest, subsequently suppressing cell proliferation .

Cellular Effects

Caffeine citrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, caffeine citrate improves airway function in asthma, increasing forced expiratory volume (FEV1) by 5% to 18%, with this effect lasting for up to four hours .

Molecular Mechanism

The mechanism of action of caffeine citrate is identical to that of caffeine base as the citrate counter ion dissociates in water . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caffeine citrate change over time. One study measured diaphragmatic activity in 30 preterm infants 30 minutes before (baseline) to 3 hours after administration a loading dose of 10 mg/kg IV of caffeine base. Caffeine produced a rapid and sustained increase in diaphragmatic activity and tidal volume in preterm infants .

Dosage Effects in Animal Models

The effects of caffeine citrate vary with different dosages in animal models. For instance, extremely premature neonates with a lower birth weight may require a higher weight-based caffeine dosing due to their higher weight-adjusted clearance and shorter half-lives .

Metabolic Pathways

Caffeine citrate is involved in various metabolic pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Caffeine citrate is prepared by combining anhydrous caffeine with citric acid monohydrate and sodium citrate dihydrate. The reaction typically involves dissolving caffeine in water, followed by the addition of citric acid and sodium citrate. The mixture is then heated to ensure complete dissolution and reaction, resulting in the formation of caffeine citrate cocrystals .

Industrial Production Methods

In industrial settings, the preparation of caffeine citrate involves similar steps but on a larger scale. The process includes precise control of temperature, pH, and concentration to ensure the purity and stability of the final product. The use of buffer solutions, such as citrate-sodium citrate, helps maintain the pH within a specific range, ensuring the stability of the caffeine citrate solution .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Koffein-Citrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Koffein kann oxidiert werden, um verschiedene Metaboliten zu bilden, wie z. B. Theobromin und Paraxanthin.

Reduktion: Obwohl seltener, kann Koffein unter bestimmten Bedingungen reduziert werden.

Substitution: Koffein kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Starke Nukleophile wie Natriummethanolat können Substitutionsreaktionen fördern.

Hauptprodukte, die gebildet werden

Oxidation: Theobromin, Paraxanthin und andere Methylxanthin-Derivate.

Reduktion: Reduzierte Formen von Koffein, obwohl seltener.

Substitution: Verschiedene substituierte Xanthin-Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung des Verhaltens von Xanthinen und deren Derivaten verwendet.

Biologie: Untersucht für seine Auswirkungen auf den Zellstoffwechsel und Signalwege.

Medizin: Weit verbreitet in der Neugeborenenpflege zur Behandlung von Apnoe bei Frühgeborenen. Es wird auch für seine potenziellen neuroprotektiven Wirkungen und seine Rolle bei der Schmerzbehandlung untersucht.

Industrie: Wird in der Formulierung verschiedener pharmazeutischer Produkte und als Zusatzstoff in bestimmten Getränken verwendet

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Antagonisierung von Adenosinrezeptoren aus, insbesondere der Subtypen A1 und A2A. Durch die Blockierung dieser Rezeptoren verhindert Koffein die inhibitorischen Wirkungen von Adenosin auf das zentrale Nervensystem, was zu erhöhter Wachsamkeit und Stimulation der Atemzentren im Gehirn führt. Dieser Mechanismus ist besonders nützlich bei der Behandlung von Apnoe bei Frühgeborenen, da er die Atemantrieb verstärkt und die Häufigkeit von Apnoe-Episoden reduziert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Theophyllin: Ein weiteres Methylxanthin, das bei Atemwegserkrankungen eingesetzt wird, aber ein schmäleres therapeutisches Fenster hat.

Theobromin: In Schokolade enthalten, hat es mildere stimulierende Wirkungen im Vergleich zu Koffein.

Paraxanthin: Ein Metabolit von Koffein mit ähnlichen stimulierenden Eigenschaften

Einzigartigkeit von Koffein-Citrat

This compound ist aufgrund seiner verbesserten Löslichkeit und einfachen Verabreichung einzigartig, wodurch es besonders für medizinische Anwendungen geeignet ist. Seine Fähigkeit, das zentrale Nervensystem und die Atemzentren effektiver als andere Methylxanthine zu stimulieren, macht es zur bevorzugten Wahl für die Behandlung von Apnoe bei Frühgeborenen .

Eigenschaften

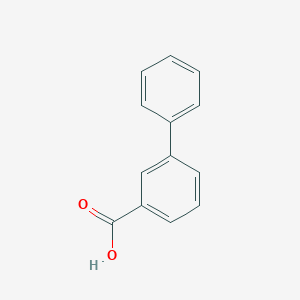

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXSQPPHJPGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046938 | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-22-7 | |

| Record name | Caffeine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine, citrated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?

A: Caffeine citrate primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:

- Stimulation of the Central Nervous System: Caffeine citrate stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]

- Increased Respiratory Drive: Caffeine citrate stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]

- Improved Diaphragmatic Activity: Research suggests that caffeine citrate enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.

- Enhanced Pulmonary Function: Studies indicate that caffeine citrate can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]

Q2: Does caffeine citrate impact cytokine profiles in preterm infants with apnea?

A: Research suggests that the preventive use of caffeine citrate in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).

Q3: Can caffeine citrate protect against brain injury in neonatal rats?

A: Research suggests caffeine citrate may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]

Q4: What is the molecular structure and formula of caffeine citrate?

A4: Caffeine citrate is a salt formed by combining caffeine and citric acid.

Q5: What are the molecular weight and spectroscopic characteristics of caffeine citrate?

A5: Research typically focuses on the pharmacological aspects of caffeine citrate rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.

A5: The provided research focuses on the clinical applications of caffeine citrate in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of caffeine citrate and require further investigation.

Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of caffeine citrate?

A6: While the research provided doesn't elaborate on specific formulation strategies for caffeine citrate, various approaches can be employed to optimize drug delivery and enhance bioavailability:

Q7: What are the potential long-term effects of caffeine citrate exposure in preterm infants?

A: While caffeine citrate has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]

Q8: Are there specific SHE regulations concerning the manufacturing and handling of caffeine citrate for pharmaceutical use?

A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including caffeine citrate. These regulations cover all aspects of production, from raw material sourcing to final product distribution.

A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of caffeine citrate in AOP management. Consequently, it doesn't provide in-depth insights into these areas.

Q9: What are the known adverse effects associated with caffeine citrate use in preterm infants?

A9: Although generally considered safe, caffeine citrate can potentially lead to adverse effects in preterm infants. Some reported side effects include:

- Tachycardia: Caffeine citrate can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]

- Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to caffeine citrate. [, ]

- Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]

A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of caffeine citrate. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.

Q10: Are there any alternative treatments to caffeine citrate for apnea of prematurity?

A10: While caffeine citrate is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)

![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)

![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)